molecular formula C11H17ClN2O2S B2358533 8-[(2-Chloroacetyl)amino]-5-thiaspiro[3.5]nonane-2-carboxamide CAS No. 2411275-78-8

8-[(2-Chloroacetyl)amino]-5-thiaspiro[3.5]nonane-2-carboxamide

Cat. No.: B2358533
CAS No.: 2411275-78-8
M. Wt: 276.78
InChI Key: YTEVTFAGHPSNBB-UHFFFAOYSA-N
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Description

8-[(2-Chloroacetyl)amino]-5-thiaspiro[35]nonane-2-carboxamide is a synthetic compound with a unique spirocyclic structure This compound is characterized by the presence of a thiaspiro ring system, which is a sulfur-containing heterocycle, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-Chloroacetyl)amino]-5-thiaspiro[3.5]nonane-2-carboxamide typically involves the reaction of 8-amino-5-thiaspiro[3.5]nonane-2-carboxylic acid with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, the purification of the final product would involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

8-[(2-Chloroacetyl)amino]-5-thiaspiro[3.5]nonane-2-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The sulfur atom in the thiaspiro ring can undergo oxidation to form sulfoxides or sulfones.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.

    Oxidation Reactions: Sulfoxides or sulfones.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

8-[(2-Chloroacetyl)amino]-5-thiaspiro[3.5]nonane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme inhibition due to its reactive functional groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 8-[(2-Chloroacetyl)amino]-5-thiaspiro[3.5]nonane-2-carboxamide involves its interaction with biological molecules through its reactive functional groups. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiaspiro ring system may also interact with biological targets through non-covalent interactions, such as hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    8-amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride: Similar structure but lacks the chloroacetyl group.

    8-amino-5-thiaspiro[3.5]nonane-2-carboxamide: Similar structure but lacks the chloroacetyl group.

Uniqueness

The presence of the chloroacetyl group in 8-[(2-Chloroacetyl)amino]-5-thiaspiro[3.5]nonane-2-carboxamide makes it more reactive compared to its analogs. This reactivity can be exploited in various chemical reactions and biological applications, making it a valuable compound for research and development.

Properties

IUPAC Name

8-[(2-chloroacetyl)amino]-5-thiaspiro[3.5]nonane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O2S/c12-6-9(15)14-8-1-2-17-11(5-8)3-7(4-11)10(13)16/h7-8H,1-6H2,(H2,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEVTFAGHPSNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2(CC1NC(=O)CCl)CC(C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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